Gramicidin S is classified as a cyclic peptide antibiotic. It consists of two identical pentapeptide units, which are linked to form a cyclic structure. The general structure of gramicidin S can be represented as cyclo(-Val1,1′-Orn2,2′-Leu3,3′-D-Phe4,4′-Pro5,5′-)2. The modification to include phenylalanine (Phe) instead of D-phenylalanine (D-Phe) aims to improve its therapeutic index and broaden its antimicrobial spectrum .
The synthesis of Phe-gramicidin S typically involves solid-phase peptide synthesis techniques. A common method includes the following steps:
Phe-gramicidin S retains the characteristic β-sheet structure found in gramicidin S. The molecular structure can be described as follows:
The chemical reactions involving Phe-gramicidin S primarily include:
These reactions are crucial for maintaining the integrity and functionality of the antibiotic properties during synthesis.
The mechanism by which Phe-gramicidin S exerts its antimicrobial effects involves several key processes:
The physical and chemical properties of Phe-gramicidin S include:
These properties contribute to its potential applications in therapeutic settings.
Phe-gramicidin S has several notable applications:
The discovery of gramicidin S (originally termed "Gramicidin Soviet") in 1942 by Russian microbiologist Georgyi Frantsevitch Gause and Maria Brazhnikova marked a pivotal advancement in antibiotic research. Isolated from Brevibacillus brevis, gramicidin S was rapidly deployed in Soviet military hospitals during World War II to treat infected wounds, earning Gause the Stalin Prize in Medicine by 1946 [1]. This cyclic decapeptide represented a structural departure from linear gramicidins discovered earlier by René Dubos (1939), which were limited to topical applications due to systemic toxicity [7] [9]. The quest to enhance gramicidin S’s therapeutic potential began in the 1960s, driven by its hemolytic toxicity and narrow therapeutic index. Researchers systematically modified its amino acid sequence to improve selectivity and efficacy, leading to derivatives like Phe-gramicidin S. These efforts aimed to address the challenge of multidrug-resistant Gram-negative pathogens by refining the molecule’s physicochemical properties [3] [8].
Gramicidin S (cyclo[-Val-Orn-Leu-D-Phe-Pro-]₂) adopts a rigid, amphipathic structure stabilized by:
Table 1: Structural Features of Gramicidin S vs. Phe-Gramicidin S
Feature | Gramicidin S | Phe-Gramicidin S Derivatives | |
---|---|---|---|
Core Sequence | cyclo[-Val-Orn-Leu-D-Phe-Pro-]₂ | Modified D-Phe region or β-strand substitutions | |
Secondary Structure | Antiparallel β-sheet | Preserved β-sheet with altered turn geometry | |
Biosynthesis | Nonribosomal peptide synthetases (GrsA/GrsB) | Chemical synthesis (e.g., Fmoc-SPPS) | |
Key Functional Groups | Ornithine δ-amino groups | Enhanced cationicity (e.g., D-Arg, Trp) | |
Hydrophobicity (LogP) | 1.23 | 0.38–4.63 (modulated per design) | [1] [3] [5] |
Phe-gramicidin S derivatives typically involve substitutions at the D-Phe residues or adjacent β-strand positions. For example:
These modifications alter the spatial orientation of aromatic side chains, affecting membrane insertion depth and self-assembly kinetics [3] [5].
Phe-gramicidin S designates a subclass of gramicidin S analogs featuring strategic modifications within or adjacent to the D-phenylalanine (D-Phe) domains. It is classified as:
Functionally, Phe-gramicidin S derivatives are characterized by:
Table 2: Classification Parameters for Phe-Gramicidin S Variants
Parameter | Structural Basis | Biological Consequence | |
---|---|---|---|
Cyclization Type | Head-to-tail homodimeric decapeptide | Resistance to exopeptidases | |
Charge Density | +4 to +6 (vs. +4 in native gramicidin S) | Enhanced LPS binding in Gram-negatives | |
Spatial Symmetry | C₂-symmetry retained or deliberately broken | Altered self-aggregation behavior | |
Membrane Interaction | Surface adsorption → bilayer disintegration | Bactericidal activity vs. hemolysis reduction | [3] [5] [8] |
Synthetic routes employ solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with cyclization facilitated by PyBOP/HOBt reagents. This allows precise installation of non-natural amino acids at D-Phe or neighboring positions while maintaining the cyclic scaffold [4] [6].
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